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Compound Name:
4-Methyl-2H-[1,2,4]triazine-3,5-

dione

Cat. No.: B168045 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the performance of various 4-Methyl-2H-triazine-3,5-dione analogs and

other closely related triazinedione derivatives. The analysis is supported by experimental data

from peer-reviewed studies, focusing on their potential as anticancer agents and enzyme

inhibitors.

This publication aims to offer a comprehensive overview of the structure-activity relationships

and therapeutic potential of this class of compounds. The data presented is organized for easy

comparison, and detailed experimental protocols are provided for key assays.

Anticancer Activity of 1,2,4-Triazinone Derivatives
A study focused on the design and synthesis of 1,2,4-triazinone derivatives as potential

antitumor agents revealed several compounds with potent activity against the MCF-7 breast

cancer cell line.[1] The anticancer efficacy of these analogs was evaluated, and the results are

summarized below.
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Compound Target/Assay
IC50 (µM) on MCF-7
cells

Notes

4c Anticancer Activity 0.006

Approximately 6-fold

more potent than

Podophyllotoxin.[1]

5e Anticancer Activity 0.005

Approximately 6-fold

more potent than

Podophyllotoxin.[1]

7c Anticancer Activity 0.006

Approximately 6-fold

more potent than

Podophyllotoxin.[1]

Podophyllotoxin

(Control)
Anticancer Activity ~0.030-0.036

Standard anticancer

agent used for

comparison.

Imatinib (Control) Anticancer Activity 35.50

Used as a positive

control in a separate

study on 1,3,5-triazine

derivatives.[2]

4f (1,3,5-triazine

derivative)

Anticancer Activity

(MDA-MB-231)
6.25

Demonstrates potent

anti-proliferative

activity.[2]

4k (1,3,5-triazine

derivative)

Anticancer Activity

(MDA-MB-231)
8.18

Demonstrates potent

anti-proliferative

activity.[2]

Experimental Protocol: MTT Assay for Anticancer
Activity
The antiproliferative properties of the synthesized triazine derivatives were determined using

the methyl thiazolyl tetrazolium (MTT) assay.[2]

Cell Culture: Human cancer cell lines (e.g., MDA-MB-231, HeLa, A498) were cultured in

appropriate media supplemented with fetal bovine serum and antibiotics.
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Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to

attach overnight.

Compound Treatment: The cells were then treated with various concentrations of the test

compounds and a positive control (e.g., Imatinib) for a specified period (e.g., 48 hours).

MTT Addition: After the incubation period, MTT solution was added to each well, and the

plates were incubated to allow the formation of formazan crystals by viable cells.

Formazan Solubilization: The supernatant was removed, and a solubilizing agent (e.g.,

DMSO) was added to dissolve the formazan crystals.

Absorbance Measurement: The absorbance of the resulting solution was measured at a

specific wavelength using a microplate reader.

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell

growth (IC50) was calculated from the dose-response curves.

Proposed Mechanism of Action: Anticancer Triazinones
Several of the studied 1,2,4-triazinone derivatives were found to induce apoptosis in cancer

cells.[1] The proposed signaling pathway involves the upregulation of p53, an increased

Bax/Bcl-2 ratio, and elevated levels of caspases 3 and 7.[1] Some compounds also exhibited

inhibitory activity against topoisomerase II and β-tubulin polymerization.[1]
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Caption: Proposed mechanism of anticancer action for potent 1,2,4-triazinone analogs.

D-Amino Acid Oxidase (DAAO) Inhibitory Activity
A series of 2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives were

synthesized and evaluated as inhibitors of D-amino acid oxidase (DAAO), a potential

therapeutic target for schizophrenia.[3][4]

Quantitative Data Summary: DAAO Inhibition

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b168045?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC5003509/
https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b00482
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b168045?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Substituent at 2-position
IC50 (nM) for DAAO
Inhibition

11a Methyl 2800

11e Phenethyl 70

11h Naphthalen-1-ylmethyl 50

19e
Phenyl with branched methyl

linker

Reduced potency compared to

11e

30 3-Thioxo derivative 50

32 Uracil-based derivative 80

Data sourced from multiple studies on DAAO inhibitors.[3][4]

Experimental Protocol: In Vitro DAAO Inhibition Assay
The inhibitory activity of the compounds against DAAO was determined using an in vitro assay.

Enzyme Preparation: Recombinant human DAAO was expressed and purified.

Reaction Mixture: The assay mixture contained the purified DAAO enzyme, a substrate (e.g.,

D-serine), a cofactor (FAD), and a detection reagent (e.g., Amplex Red) in a suitable buffer.

Compound Incubation: The test compounds at various concentrations were pre-incubated

with the enzyme.

Reaction Initiation: The reaction was initiated by the addition of the substrate.

Fluorescence Measurement: The production of hydrogen peroxide, a product of the DAAO-

catalyzed reaction, was measured fluorometrically.

IC50 Determination: The IC50 values were calculated by fitting the dose-response data to a

four-parameter logistic equation.
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Experimental Workflow: Synthesis of 6-hydroxy-1,2,4-
triazine-3,5(2H,4H)-dione Derivatives
The synthesis of the 2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives

generally followed a multi-step process.[3][4]

6-bromo-1,2,4-triazine-3,5(2H,4H)-dione

Alkylation at 2-position
(Alkyl halides, BSA)

2-substituted 6-bromo derivative

Benzyloxy group substitution
(Benzyl alcohol, K2CO3)

2-substituted 6-benzyloxy derivative

Removal of benzyl group
(Catalytic hydrogenation or BBr3)

Final 2-substituted 6-hydroxy derivative
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Caption: General synthetic workflow for 2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione

analogs.

Conclusion
The comparative analysis of triazinedione analogs reveals their significant potential in

medicinal chemistry. The 1,2,4-triazinone scaffold has yielded potent anticancer agents with

low micromolar to nanomolar efficacy against breast cancer cell lines. The proposed

mechanism involves the induction of apoptosis through multiple pathways, making them

promising candidates for further development.

Similarly, the 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione core has been successfully utilized to

develop highly potent inhibitors of DAAO. The structure-activity relationship studies indicate

that the nature of the substituent at the 2-position plays a crucial role in determining the

inhibitory potency.

The provided experimental protocols and mechanistic insights offer a valuable resource for

researchers in the field of drug discovery and development, facilitating the design and

synthesis of novel and more effective triazinedione-based therapeutic agents. Further

investigations into the in vivo efficacy and safety profiles of these promising analogs are

warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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